molecular formula C6HBr4N3O B13026054 4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol

4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol

Katalognummer: B13026054
Molekulargewicht: 450.71 g/mol
InChI-Schlüssel: PVPAHMWJBSMKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol is a chemical compound with the molecular formula C6HBr4N3. It is known for its significant biological activity, particularly as an inhibitor of protein kinase CK2.

Vorbereitungsmethoden

The synthesis of 4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol typically involves the bromination of 1H-benzo[d][1,2,3]triazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4,5,6, and 7 positions. The crude product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its inhibitory effects on protein kinase CK2, making it a valuable tool in biochemical research.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, particularly in cancer research.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The primary mechanism of action of 4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol is its inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell growth and proliferation. By inhibiting CK2, the compound can disrupt these processes, leading to potential therapeutic effects. The inhibition is competitive with ATP, meaning the compound binds to the ATP-binding site of CK2, preventing ATP from binding and thus inhibiting the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol is unique due to its high selectivity and potency as a CK2 inhibitor. Similar compounds include:

  • 5-Bromo-1H-benzotriazole
  • 5,6-Dibromo-1H-benzo[d][1,2,3]triazole
  • 5-Bromo-6-methyl-1H-benzo[d][1,2,3]triazole

These compounds share a similar core structure but differ in the number and position of bromine atoms, which can affect their biological activity and selectivity .

Eigenschaften

Molekularformel

C6HBr4N3O

Molekulargewicht

450.71 g/mol

IUPAC-Name

4,5,6,7-tetrabromo-1-hydroxybenzotriazole

InChI

InChI=1S/C6HBr4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H

InChI-Schlüssel

PVPAHMWJBSMKBF-UHFFFAOYSA-N

Kanonische SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)N(N=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.